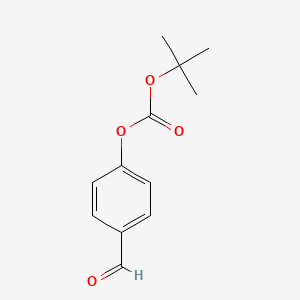
tert-Butyl 4-formylphenyl carbonate
Descripción general
Descripción
Tert-Butyl 4-formylphenyl carbonate is a useful research compound. Its molecular formula is C12H14O4 and its molecular weight is 222.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Gold(I)-Catalyzed Formation of Cyclic Carbonates
A study explored the gold(I)-catalyzed rearrangement of propargylic tert-butyl carbonates into 4-alkylidene-1,3-dioxolan-2-ones. This process allows efficient synthesis of cyclic carbonates under mild conditions, offering a versatile method for producing these compounds which are otherwise challenging to synthesize (Buzas & Gagosz, 2006).
Synthesis of Ortho-linked Polyamides
A bis(ether-carboxylic acid) derived from 4-tert-butylcatechol was synthesized and used to create polyamides with flexible main-chain ether linkages. These polyamides displayed excellent thermal stability and solubility in polar solvents, making them potentially useful in a variety of applications (Hsiao, Yang, & Chen, 2000).
Environmentally Benign CO2-Based Copolymers
Research demonstrated the production of poly(tert-butyl 3,4-dihydroxybutanoate carbonate) using racemic-tert-butyl 3,4-epoxybutanoate and CO2. This method produces biocompatible polymers, showing potential in pharmaceutical and biomedical applications (Tsai, Wang, & Darensbourg, 2016).
Synthesis of Benzoxazin-4-one Derivatives
A study focused on the intramolecular oxidative cyclization of N-(2-formylphenyl)amides to synthesize benzoxazin-4-one derivatives. This process used tert-butyl hydroperoxide (TBHP) and CoCl2 as catalysts, presenting a new method for synthesizing these compounds under mild conditions (Yu, Zhang-Negrerie, & Du, 2016).
Degradation of Organic Pollutants
Fe-doped TiO2 nanoparticles were used for the photocatalytic degradation of 4-tert-butylphenol in water. This research suggests potential applications in environmental remediation, especially in water treatment technologies (Makhatova et al., 2019).
Organosoluble Fluorinated Polyimides
A novel fluorinated diamine monomer with tert-butyl groups was synthesized, leading to the creation of organosoluble fluorinated polyimides. These polymers exhibited good solubility and thermal stability, indicating their usefulness in electronic and aerospace applications (Yang, Su, & Chiang, 2006).
Catalysts for CO2 to Epoxide Conversion
Chromium complexes supported by constrained Schiff-base ligands were synthesized and used as catalysts for converting CO2 and epoxides into cyclic carbonates. These catalysts showed high activity and selectivity, making them valuable in green chemistry and industrial applications (Kiriratnikom et al., 2021).
Synthesis of Aminocarbonates
Research on the synthesis of tert-butyl aminocarbonate revealed a new compound class for acylating amines. This discovery could have implications in synthetic chemistry, particularly in the formation of amides (Harris & Wilson, 1983).
Direcciones Futuras
The future directions of “tert-Butyl 4-formylphenyl carbonate” could involve its use in the synthesis of other organic compounds, given its carbamate group. Carbamates are widely used in medicinal chemistry and many derivatives are specifically designed to make drug-target interactions through their carbamate moiety .
Propiedades
IUPAC Name |
tert-butyl (4-formylphenyl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O4/c1-12(2,3)16-11(14)15-10-6-4-9(8-13)5-7-10/h4-8H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRFJMIZWYMSQAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)OC1=CC=C(C=C1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00350830 | |
| Record name | tert-Butyl 4-formylphenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87188-50-9 | |
| Record name | tert-Butyl 4-formylphenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00350830 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
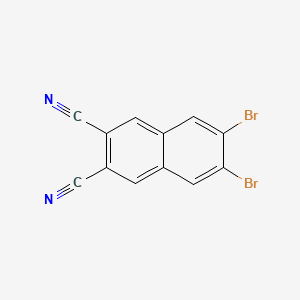
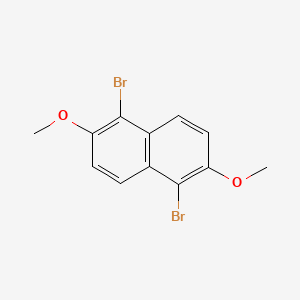


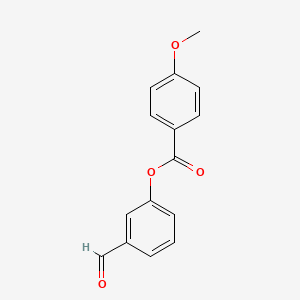
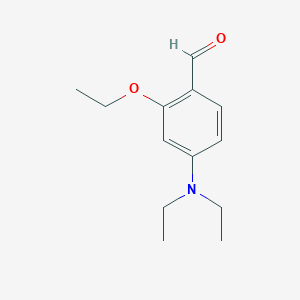
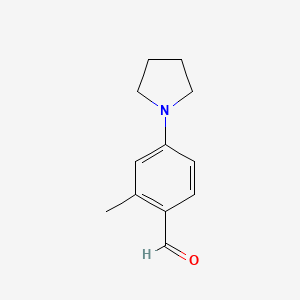
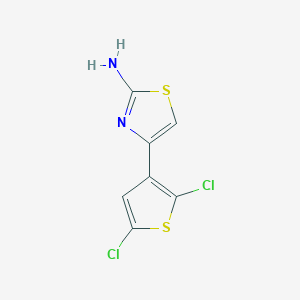
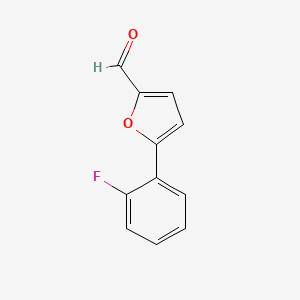
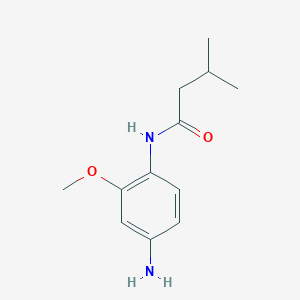


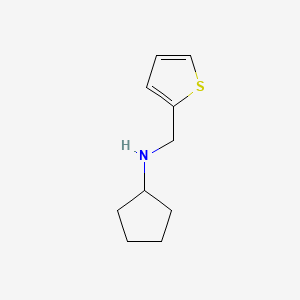
![3-[(2,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B1298512.png)
